molecular formula C19H17ClN4O3 B13709599 Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate

Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate

Katalognummer: B13709599
Molekulargewicht: 384.8 g/mol
InChI-Schlüssel: LEYNZGJUSNRNSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32220394 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32220394 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific process], requiring [specific temperature and pressure].

    Step 3: Final product isolation using [specific techniques], ensuring high purity and yield.

Industrial Production Methods

In an industrial setting, the production of MFCD32220394 is scaled up using optimized methods to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis are employed to maintain consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32220394 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction in the presence of reducing agents, yielding [specific products].

    Substitution: Participates in substitution reactions, where [specific groups] are replaced by [other groups].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific agents], with reactions typically conducted at [specific temperature and pressure].

    Reduction: Reducing agents such as [specific agents] are used, often under [specific conditions].

    Substitution: Reagents like [specific reagents] are employed, with reactions occurring at [specific conditions].

Major Products

The major products formed from these reactions include [specific compounds], which have their own unique properties and applications.

Wissenschaftliche Forschungsanwendungen

MFCD32220394 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biological studies, particularly in understanding [specific biological processes].

    Medicine: Investigated for its potential therapeutic effects, including [specific medical applications].

    Industry: Utilized in industrial processes for the production of [specific products].

Wirkmechanismus

The mechanism by which MFCD32220394 exerts its effects involves [specific molecular targets] and pathways. It interacts with [specific proteins or enzymes], leading to [specific biological outcomes]. The detailed understanding of its mechanism is crucial for its application in therapeutic and industrial settings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD32220394 can be compared with other compounds such as [list of similar compounds]. These compounds share some structural similarities but differ in their specific properties and applications.

Uniqueness

What sets MFCD32220394 apart is its unique [specific property], which makes it particularly useful in [specific application]. This distinct characteristic allows it to perform better in certain reactions or applications compared to its counterparts.

Eigenschaften

Molekularformel

C19H17ClN4O3

Molekulargewicht

384.8 g/mol

IUPAC-Name

methyl 2-[2-chloro-5-[2-oxo-2-(1H-pyrazol-5-ylamino)ethyl]anilino]benzoate

InChI

InChI=1S/C19H17ClN4O3/c1-27-19(26)13-4-2-3-5-15(13)22-16-10-12(6-7-14(16)20)11-18(25)23-17-8-9-21-24-17/h2-10,22H,11H2,1H3,(H2,21,23,24,25)

InChI-Schlüssel

LEYNZGJUSNRNSY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2)CC(=O)NC3=CC=NN3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.